

# AZ191: Application Notes and Protocols for a Selective DYRK1B Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZ191

Cat. No.: B605721

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## Introduction

**AZ191** is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B).<sup>[1][2][3]</sup> It exhibits significant selectivity for DYRK1B over other members of the DYRK family, such as DYRK1A and DYRK2.<sup>[1][4]</sup> This selectivity makes **AZ191** a valuable chemical probe for elucidating the cellular functions of DYRK1B and for investigating its potential as a therapeutic target in various diseases, including cancer.<sup>[2][5]</sup> These application notes provide detailed information on the solubility of **AZ191**, protocols for its use in in vitro and in vivo studies, and an overview of its mechanism of action.

## Physicochemical Properties

- Molecular Formula: C<sub>24</sub>H<sub>27</sub>N<sub>7</sub>O<sup>[5]</sup>
- Molecular Weight: 429.52 g/mol
- CAS Number: 1594092-37-1<sup>[5]</sup>

## Solubility Data

The solubility of **AZ191** in various common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, particularly for DMSO, as its hygroscopic

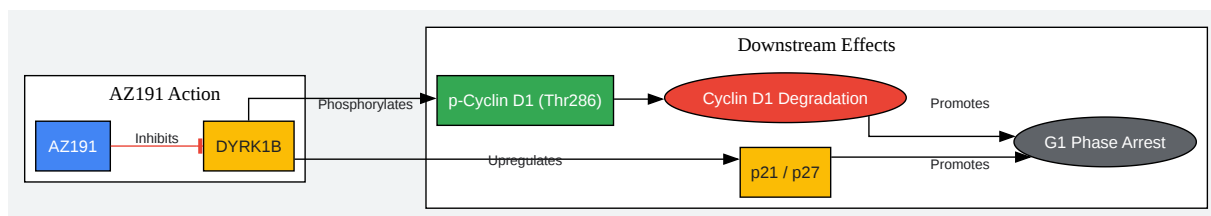
nature can significantly impact the solubility of the compound.[1][6] For aqueous-based solutions, the use of co-solvents is necessary.

Solvent	Concentration (Molar)	Concentration (Mass/Volume)	Notes
DMSO	≥ 69.85 mM	≥ 30 mg/mL	Soluble to 100 mM has also been reported. Sonication may be required.[7] Use newly opened DMSO.[6]
200.22 mM	86 mg/mL	From a specific batch. [1]	
183.93 mM	79 mg/mL	Sonication is recommended.[7]	
2 mg/mL			
Ethanol	20 mM		
2 mg/mL	[5]		
1 mg/mL	Sonication is recommended.[7]		
DMF	2 mg/mL	[5]	
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	[5]	
Water	Insoluble	Insoluble	[1]

## Signaling Pathway of AZ191

**AZ191** exerts its effects by directly inhibiting the kinase activity of DYRK1B. A key downstream target of DYRK1B is Cyclin D1 (CCND1), a critical regulator of the G1/S phase transition of the cell cycle. DYRK1B phosphorylates CCND1 at Threonine 286 (Thr286), which marks it for proteasomal degradation.[2][3] This action is independent of the canonical GSK3β-mediated

phosphorylation of CCND1.[2][3] By inhibiting DYRK1B, **AZ191** prevents the phosphorylation and subsequent degradation of CCND1, which can impact cell cycle progression. Furthermore, DYRK1B has been shown to increase the levels of the CDK inhibitors p21Cip1 and p27Kip1, contributing to a G1-phase cell-cycle arrest.[1][2]



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Caption: **AZ191** inhibits DYRK1B, affecting Cyclin D1 degradation and cell cycle arrest.

## Experimental Protocols

### In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of **AZ191** for use in cell culture and biochemical assays.

Materials:

- **AZ191** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

Protocol:

- Aseptically weigh the desired amount of **AZ191** powder.

- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM to 100 mM). It is recommended to use newly opened DMSO to ensure minimal water content.[\[6\]](#)
- Vortex the solution thoroughly to dissolve the compound completely. Gentle warming or sonication can be used to aid dissolution if necessary.[\[6\]](#)[\[7\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C or -80°C for long-term storage.[\[6\]](#)

## In Vivo Formulation Protocol

Objective: To prepare a formulation of **AZ191** suitable for intraperitoneal or oral administration in animal models.

Materials:

- **AZ191**
- Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile tubes

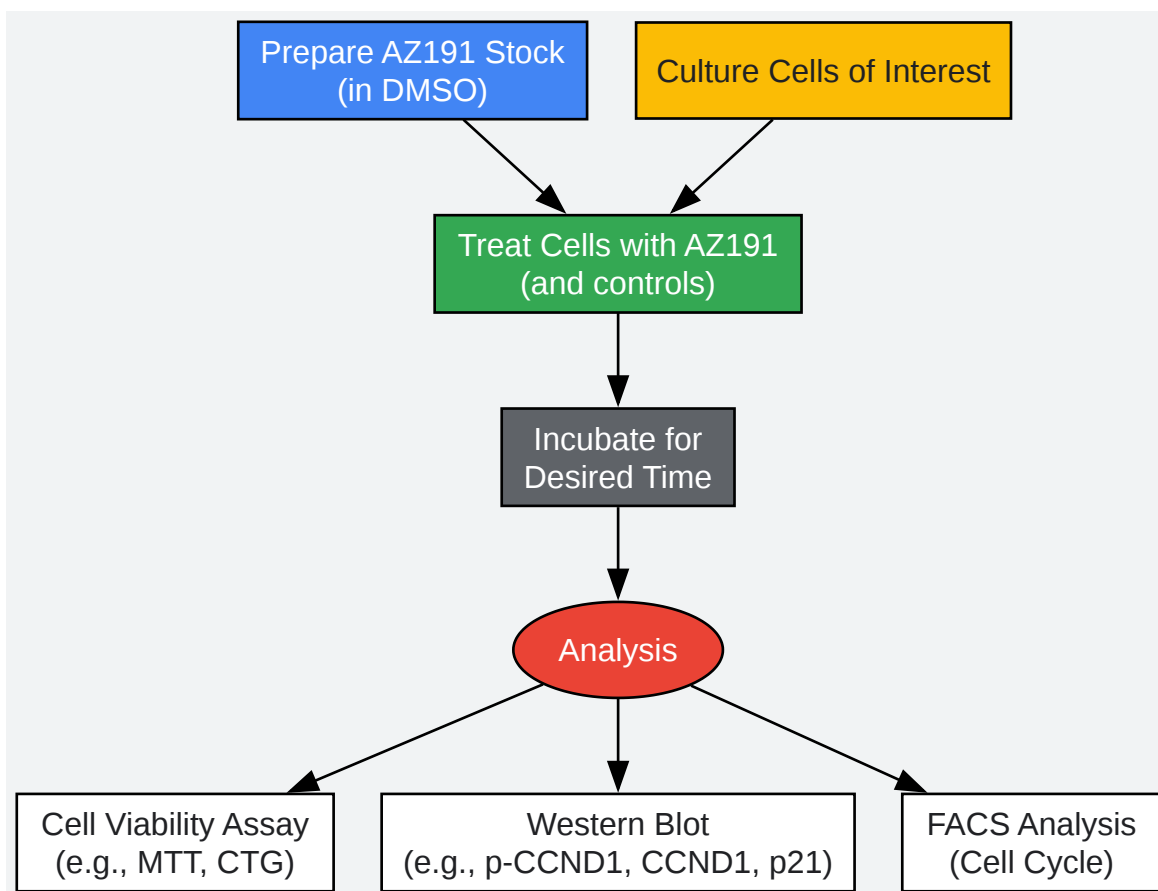
Protocol: This protocol is a general guideline and may require optimization for specific animal models and administration routes.

- Prepare a stock solution of **AZ191** in DMSO (e.g., 25 mg/mL).[\[6\]](#)
- In a sterile tube, add the following solvents sequentially, ensuring the solution is clear after each addition:
  - 10% DMSO (from the **AZ191** stock solution)

- 40% PEG300
- 5% Tween-80
- 45% Saline or PBS
- Mix the solution thoroughly by vortexing. The final concentration of **AZ191** in this formulation will be 2.5 mg/mL.<sup>[6]</sup> This formulation should result in a clear solution or a fine suspension.<sup>[6]</sup>
- If a suspension is formed, it may require ultrasonic treatment before administration.<sup>[6]</sup> The formulation should be prepared fresh before each use.

## Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of **AZ191** in a cell-based assay.



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Caption: A typical workflow for in vitro experiments using **AZ191**.

## Conclusion

**AZ191** is a valuable research tool for investigating the biological roles of DYRK1B. Its high selectivity and well-characterized mechanism of action make it suitable for a wide range of in vitro and in vivo applications. Proper handling and solubilization according to the provided protocols are essential for obtaining reliable and reproducible results.

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